N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

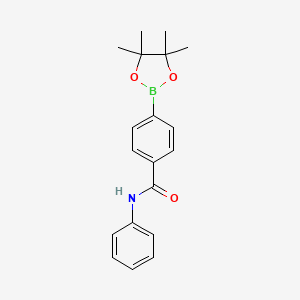

N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 949115-03-1, C₁₉H₂₂BNO₃, MW: 323.19) is a boronic ester-containing benzamide derivative. Its structure comprises a phenyl-substituted benzamide core linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is synthesized via palladium-catalyzed cross-coupling reactions, achieving yields of 55% (from chloroarene) and 70% (from bromoarene) . Key characterization includes ¹H, ¹³C, and ¹¹B NMR spectroscopy, confirming the boron-amide hybrid structure .

Properties

IUPAC Name |

N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-12-10-14(11-13-15)17(22)21-16-8-6-5-7-9-16/h5-13H,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLVUSQQVDJZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725452 | |

| Record name | N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949115-03-1 | |

| Record name | N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Phenylamino-1-carbonyl)phenyl] boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 267221-89-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including inhibition profiles against various enzymes and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 497.24 g/mol. The compound features a boron-containing dioxaborolane moiety that is known for its reactivity in biological systems.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit enzyme inhibition properties. For instance:

- Glycosidase Inhibition : The compound has been evaluated for its inhibitory effects on glycosidases. In studies involving related benzamides, compounds demonstrated varying degrees of inhibition:

| Compound | Enzyme Target | IC50 (µM) | Inhibition Level |

|---|---|---|---|

| A | α-glucosidase | 5 | Very Potent |

| B | Maltase | 40 | Good |

| C | β-galactosidase | 333 | Weak |

- CYP450 Inhibition : The compound's potential to inhibit cytochrome P450 enzymes (CYPs) is noteworthy. For example:

Antiviral Activity

N-phenyl derivatives have been investigated for their antiviral properties against Hepatitis C Virus (HCV). A related compound demonstrated efficacy in cell-based assays with an EC50 < 50 nM against HCV genotypes 1a and 1b . This suggests that this compound may also possess similar antiviral activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Synthesis via Ugi Reaction : The compound was synthesized through the Ugi four-component reaction (U-4CR), which allows for the efficient assembly of complex molecules from simpler precursors .

-

Biological Screening : In a screening of a library of benzamide derivatives:

- Compounds showed varied inhibitory effects on glycosidases and other enzymes.

- Structural modifications significantly impacted biological activity.

Scientific Research Applications

Applications in Organic Synthesis

1. Cross-Coupling Reactions

N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide serves as a versatile boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. Its dioxaborolane structure allows for effective coupling with various electrophiles, facilitating the formation of biaryl compounds .

2. Synthesis of Functionalized Aromatic Compounds

The compound can be utilized to synthesize a range of functionalized aromatic compounds. For instance, it has been employed in the preparation of aggregation-induced emission (AIE) molecules that exhibit enhanced luminescent properties . These properties are particularly useful in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Applications in Materials Science

1. Phosphorescent Host Materials

This compound has been identified as a suitable host material for phosphorescent applications. Its structural characteristics enable it to stabilize phosphorescent dopants within a solid matrix, enhancing the efficiency of light-emitting devices .

2. Dye-Sensitized Solar Cells (DSSCs)

In the realm of renewable energy technologies, this compound has been used in the development of dyes for DSSCs. These dyes contribute to improved light absorption and energy conversion efficiency .

Applications in Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit potential anticancer properties. The incorporation of the dioxaborolane moiety enhances the biological activity of certain pharmaceutical agents by increasing their solubility and bioavailability .

2. Drug Development

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug development. Its unique chemical structure allows for modifications that can lead to novel therapeutic agents targeting specific diseases.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Synthesis and Characterization of AIE Molecules | Investigated the role of N-phenyl derivatives in creating AIE-active compounds | Demonstrated enhanced luminescence with quantum yields exceeding 12% |

| Application in DSSCs | Evaluated the efficiency of dyes derived from the compound | Achieved power conversion efficiencies up to 4.94% |

| Anticancer Activity Assessment | Explored biological effects on cancer cell lines | Showed significant cytotoxicity against multiple cancer types |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

N-([1,1'-Biphenyl]-4-yl)-4-(Dioxaborolan)Benzamide (6.65)

- Structure : Features a biphenyl amide substituent instead of a phenyl group.

- Synthesis : Prepared via coupling of 4-(dioxaborolan)benzoic acid with biphenyl-4-amine, yielding 47% .

N-(5-Phenylpentyl)-4-(Dioxaborolan)Benzamide (6.70)

- Structure : Contains a flexible 5-phenylpentyl chain on the amide nitrogen.

- Synthesis : Similar coupling procedure to 6.65 but with 5-phenylpentan-1-amine, yielding comparable efficiency .

- Key Difference : The alkyl chain increases hydrophobicity, which may influence membrane permeability in therapeutic applications .

N-Ethyl-2-Methyl-4-(Dioxaborolan)Benzamide

Boronate Ester Modifications

4-(3-Methoxy-5-(Dioxaborolan)Phenyl)Morpholine (4b)

- Structure : Incorporates a morpholine ring and methoxy group on the aryl boronate.

- Synthesis : Derived from boryl aryne precursors, yielding 67% .

- Key Difference : The electron-donating methoxy group alters electronic properties, affecting catalytic activity .

γ-Boryl Amide (5d)

- Structure : Contains a γ-boryl substituent (3-(4-methoxyphenyl)-N-phenyl-pentanamide backbone).

- Synthesis : Synthesized via copper-catalyzed carbonylative multi-component reactions (34% yield) .

- Key Difference : The γ-positioning of the boronate group enables unique reactivity in C–H functionalization .

Tautomeric and Tautomerism-Dependent Compounds

5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9]

Comparative Analysis

Spectroscopic Profiles

Insight : The target’s distinct aromatic and dioxaborolan signals aid in structural confirmation.

Q & A

Basic: What are the standard synthetic protocols for preparing N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how are yields optimized?

Methodological Answer:

The compound is synthesized via palladium-catalyzed borylation reactions. A common approach (Method A) involves coupling aryl halides (e.g., chloro- or bromoarenes) with bis(pinacolato)diboron (B₂pin₂) under catalytic conditions. For example, using bromoarene as the substrate yields 70% compared to 55% from chloroarene, likely due to the higher reactivity of bromo derivatives in oxidative addition steps . Purification is achieved via silica gel chromatography (eluent: pentane/ethyl acetate), with yields influenced by reaction time, catalyst loading (e.g., Pd(dppf)Cl₂), and stoichiometric control of B₂pin₂ .

Basic: What spectroscopic and analytical techniques are critical for characterizing this boronic ester?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 8.04 (s, 1H) and δ 165.8 (amide carbonyl) confirm the benzamide scaffold, while δ 1.39 (s, 12H) corresponds to the tetramethyl groups of the dioxaborolane ring .

- ¹¹B NMR : A singlet at δ 30.95 confirms the boronic ester moiety .

- Mass Spectrometry : DART-MS shows [M+H]⁺ at m/z 324.1766 (calculated) vs. 324.1780 (observed), ensuring molecular weight validation .

- Chromatography : HPLC or TLC (Rf = 0.3 in pentane/EA) monitors purity post-synthesis .

Basic: How can researchers optimize purity during synthesis, and what common impurities arise?

Methodological Answer:

- Silica Gel Chromatography : Use gradient elution (e.g., pentane/EA 5:1) to separate unreacted aryl halides or deborylated byproducts .

- Recrystallization : Ethanol/water mixtures can isolate the product as a white solid (purity >95%) .

- Common Impurities : Partially deborylated intermediates or residual palladium catalysts, detected via ICP-MS or TLC .

Advanced: How does this compound function in Suzuki-Miyaura cross-coupling reactions, and what factors influence its reactivity?

Methodological Answer:

As a boronic ester, it participates in Pd-catalyzed couplings with aryl halides to form biaryl linkages. Reactivity depends on:

- Electronic Effects : Electron-withdrawing groups on the benzamide enhance electrophilicity of the boron center, accelerating transmetallation .

- Steric Hindrance : The pinacol boronate’s bulky substituents slow hydrolysis but may reduce coupling efficiency with sterically hindered partners .

- Catalyst Choice : Pd(PPh₃)₄ or PdCl₂(dppf) are optimal for aryl-aryl couplings, with yields >80% under inert conditions .

Advanced: How is this compound applied in bioconjugation or targeted drug delivery systems?

Methodological Answer:

The boronic ester undergoes ROS-responsive cleavage (e.g., with H₂O₂) for controlled release. For example:

- Protein Modification : Conjugation to RNase A via 4-nitrophenyl carbonate forms a ROS-labile prodrug. Intracellular ROS in cancer cells triggers release, restoring enzymatic activity .

- Fluorescent Probes : Used in DNA labeling via Suzuki couplings, enabling site-specific functionalization for imaging or therapeutic targeting .

Advanced: What computational methods predict the compound’s reactivity in cross-coupling or hydrolysis?

Methodological Answer:

- DFT Calculations : Model transition states for transmetallation steps, identifying electron-deficient aryl groups as optimal partners .

- Hydrolysis Studies : MD simulations predict stability in aqueous buffers (pH 7.4), with half-life >24 hours unless ROS or acidic conditions (pH <5) accelerate degradation .

Advanced: How should researchers address contradictory data in reaction yields or spectroscopic results?

Methodological Answer:

- Yield Discrepancies : Compare substrate purity (e.g., aryl halide vs. boronate ratios via GC-MS) or catalyst lot variability .

- NMR Anomalies : Check for residual solvents (e.g., CDCl₃ vs. DMSO-d₆ shifts) or B-O hydrolysis byproducts (δ 25–30 in ¹¹B NMR) .

- Reproducibility : Standardize anhydrous conditions (Schlenk line) and quantify trace moisture via Karl Fischer titration .

Advanced: What are emerging applications in materials science, such as OLEDs or sensors?

Methodological Answer:

- OLEDs : As a boron-containing building block, it enhances electron transport in carbazole/phenoxazine derivatives, achieving luminance >10,000 cd/m² .

- Fluorescent Sensors : Conjugated polymers incorporating this boronate detect anions (e.g., F⁻) via fluorescence quenching, with detection limits <1 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.